N-Acetyl-DL-aspartic acid

Catalog No.
S750348
CAS No.
2545-40-6
M.F
C6H9NO5
M. Wt
175.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-DL-aspartic acid

CAS Number

2545-40-6

Product Name

N-Acetyl-DL-aspartic acid

IUPAC Name

2-acetamidobutanedioic acid

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)

InChI Key

OTCCIMWXFLJLIA-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC(=O)O)C(=O)O

Solubility

26.3 [ug/mL]

Synonyms

N-Acetyl-DL-asparticacid;2-Acetamidosuccinicacid;2545-40-6;DL-Asparticacid,N-acetyl-;Asparticacid,N-acetyl(R,S);2-acetamidosuccinate;2-acetamidobutanedioicacid;SMR000857232;D-Asparticacid,N-acetyl-;Prestwick_712;ACMC-20mswo;Ac-DL-Asp-OH;Asparticacid,N-acetyl-;N-Acetylasparticacid#;AC1L3YNL;AC1Q1KFW;AC1Q5KYA;Prestwick0_000415;Prestwick1_000415;Prestwick2_000415;Oprea1_041445;2-(Acetylamino)succinicacid;MLS001333103;MLS001333104;A5625_SIGMA

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O

Formation and Metabolism

  • Biosynthesis: N-Acetyl-DL-Asp is formed in the mitochondria of neurons through the action of the enzyme L-aspartate N-acetyltransferase (Asp-NAT). This enzyme transfers an acetyl group from acetyl-CoA to L-aspartate, resulting in N-Acetyl-DL-Asp. [Source: Cayman Chemical, ]
  • Breakdown: N-Acetyl-DL-Asp is broken down back into L-aspartate and acetate by the enzyme aspartoacylase (ASPA), which is mainly expressed in oligodendrocytes, a type of glial cell in the brain. [Source: Cayman Chemical, ]

Potential Role in Canavan Disease

  • Canavan disease is a rare, autosomal recessive neurological disorder caused by mutations in the ASPA gene, leading to a deficiency in aspartoacylase activity. This results in an accumulation of N-Acetyl-DL-Asp in the brain, which is thought to contribute to the characteristic symptoms of the disease, including cognitive decline, spasticity, and macrocephaly (enlarged head). [Source: National Institutes of Health, ]

Ongoing Research

While the exact role of N-Acetyl-DL-Asp in Canavan disease and other neurological conditions is still under investigation, ongoing research is exploring its potential as a:

  • Biomarker: N-Acetyl-DL-Asp levels in the cerebrospinal fluid (CSF) could potentially serve as a biomarker for diagnosing Canavan disease and monitoring treatment response. [Source: Orphanet Journal of Rare Diseases, ]
  • Therapeutic target: Strategies to reduce N-Acetyl-DL-Asp levels in the brain are being explored as potential therapeutic approaches for Canavan disease. These include gene therapy to restore ASPA function and enzyme replacement therapy. [Source: National Institutes of Health, ]
  • NAA is an acetylated derivative of the amino acid L-aspartic acid [].
  • It exists in two forms: L-NAA and D-NAA. N-Acetyl-DL-aspartic acid refers to a mixture containing both forms [].
  • NAA is synthesized in neuronal mitochondria by L-aspartate N-acetyltransferase (Asp-NAT) [].
  • It plays a role in the brain's N-acetyltransferase pathway, which is crucial for neuronal health and function [].

Molecular Structure Analysis

  • NAA has the chemical formula C6H9NO5.
  • Its structure features an L-aspartic acid backbone with an acetyl group attached to the nitrogen atom (N-acetylation) [].
  • This modification alters the chemical properties of aspartic acid compared to the free amino acid [].

Chemical Reactions Analysis

  • Synthesis: NAA is formed from L-aspartate and acetyl-CoA by Asp-NAT in the following reaction []:

    L-Aspartate + Acetyl-CoA → NAA + CoA

  • Breakdown: NAA is broken down back into L-aspartate and acetate by the enzyme aspartoacylase (ASPA) []:

    NAA + H2O → L-Aspartate + Acetate


Physical And Chemical Properties Analysis

  • NAA exists as a white crystalline solid [].
  • Specific data on melting point, boiling point, and solubility are not readily available in scientific literature.
  • It is likely soluble in water to some extent due to the presence of charged groups (carboxylate and amino).
  • NAA is relatively stable at room temperature but may decompose at higher temperatures [].

NAA is present in high concentrations in the brain, particularly in white matter, and is thought to play a role in several processes [, ]:

  • Osmoregulation: NAA may contribute to maintaining the brain's fluid balance.
  • Neurotransmission: NAA might influence the activity of certain neurotransmitters, although the exact mechanisms are unclear [].
  • Axonal integrity: NAA may be involved in supporting the health and function of nerve fibers (axons) [].
  • Limited data exists on the specific toxicity of NAA.
  • Research suggests it is likely safe at physiological concentrations but may have harmful effects at high doses [].
  • As with any research chemical, proper handling procedures should be followed to avoid potential hazards.

XLogP3

-1.1

Other CAS

2545-40-6
997-55-7

Wikipedia

N-acetyl-DL-aspartic acid

Dates

Modify: 2023-08-15

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